6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose
Description
Molecular Identity and Structural Characteristics
The molecular identity of this compound is defined by its Chemical Abstracts Service registry number 98897-09-7, which provides a unique identifier for this specific compound. The systematic chemical name reflects the compound's complex structure, incorporating multiple functional groups arranged around a central glucose backbone. The molecular formula C₁₃H₁₆N₄O₇ indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and seven oxygen atoms.
The structural architecture of this compound centers on a deoxyglucose core, specifically modified at the 6-position through replacement of the hydroxyl group with an azido-substituted benzamido moiety. This modification fundamentally alters the chemical properties of the glucose unit while preserving its stereochemical configuration at other positions. The benzamido substituent contains an azido group at the 4-position and a hydroxyl group at the 2-position relative to the amide linkage, creating a complex aromatic system with multiple sites for potential chemical interactions.
The stereochemistry of the glucose backbone follows the D-configuration, maintaining the natural orientation of hydroxyl groups that is essential for recognition by biological systems. The preservation of this stereochemical arrangement ensures that the compound can potentially interact with carbohydrate-binding proteins and enzymes while providing the added functionality of the azido group for specialized applications.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Core Structure | D-Glucopyranose backbone | Maintains biological recognition patterns |
| 6-Position Modification | Azido-benzamido substitution | Provides chemical reactivity and labeling capability |
| Aromatic System | 4-Azido-2-hydroxybenzamido | Enables bioorthogonal chemistry applications |
| Molecular Configuration | Retention of natural D-stereochemistry | Preserves compatibility with biological systems |
Physical and Chemical Properties
The physical and chemical properties of this compound reflect its complex molecular structure and diverse functional groups. The molecular weight of 340.29 grams per mole places this compound in a size range that is accessible for synthetic manipulation while remaining small enough for cellular uptake and processing. This molecular weight represents a significant increase compared to native glucose, reflecting the addition of the benzamido moiety and associated functional groups.
The presence of multiple hydroxyl groups from the glucose backbone contributes to the compound's hydrophilic character, while the aromatic benzamido system introduces hydrophobic elements that may influence solubility and interaction patterns. The azido group provides a distinctive chemical reactivity profile, particularly in the context of bioorthogonal chemistry applications where it can participate in cycloaddition reactions with alkyne-containing molecules.
The chemical stability of this compound is influenced by the azido functionality, which can be sensitive to certain reaction conditions while remaining stable under physiological conditions. Research has demonstrated that azide-labeled carbohydrates can maintain their integrity in aqueous environments, making them suitable for biological applications. The compound's reactivity profile includes the ability to participate in copper-catalyzed azide-alkyne cycloaddition reactions, a key feature that enables its use in chemical biology applications.
Temperature sensitivity and storage requirements for this compound are typical of azido-containing molecules, requiring protection from light and elevated temperatures to prevent decomposition. The presence of multiple functional groups creates opportunities for diverse chemical interactions while potentially complicating purification and analysis procedures.
| Property Category | Specification | Measurement/Description |
|---|---|---|
| Molecular Weight | 340.29 g/mol | Calculated from molecular formula |
| Chemical Formula | C₁₃H₁₆N₄O₇ | Contains azido and hydroxyl functionalities |
| Solubility Profile | Hydrophilic with aromatic character | Mixed hydrophilic/hydrophobic properties |
| Reactivity Features | Azido group bioorthogonal chemistry | Compatible with click chemistry applications |
Historical Context and Discovery
The development of this compound represents part of a broader historical progression in carbohydrate chemistry toward creating functionalized sugar derivatives for specialized applications. While specific historical details about the initial synthesis and discovery of this particular compound are not extensively documented in available literature, its development can be understood within the context of advancing research in azido-sugar chemistry and bioorthogonal labeling strategies.
The incorporation of azido groups into carbohydrate structures emerged from the recognition that these functional groups could provide unique chemical handles while maintaining compatibility with biological systems. Early work in this field established that azido modifications could be introduced into various positions on sugar rings without completely disrupting their biological recognition properties. This foundational understanding paved the way for the development of more complex derivatives like this compound.
The compound's synthesis likely emerged from research efforts aimed at creating carbohydrate-based molecular probes that could function in proteomics applications. The availability of this compound through specialized chemical suppliers indicates that it has found sufficient research utility to warrant commercial production. The development of such compounds reflects the growing intersection between traditional organic chemistry and modern chemical biology approaches.
Research into azide-labeled carbohydrates gained momentum as click chemistry methodologies became more widely adopted in biological research. The recognition that azido groups could serve as excellent partners for bioorthogonal reactions led to increased interest in developing diverse azido-sugar derivatives for various research applications. This compound represents one example of how traditional carbohydrate chemistry has been adapted to meet the needs of modern biochemical research.
Significance in Carbohydrate Chemistry Research
The significance of this compound in carbohydrate chemistry research extends beyond its individual chemical properties to encompass its role as a representative example of how modified sugars can serve specialized research functions. The compound's utility in proteomics research demonstrates the value of creating carbohydrate derivatives that can function as molecular probes while maintaining essential structural features for biological recognition.
Research applications of this compound likely capitalize on its dual nature as both a carbohydrate and a chemical probe. The preservation of the glucose backbone allows potential interaction with carbohydrate-binding proteins and processing enzymes, while the azido functionality provides opportunities for bioorthogonal labeling and detection. This combination creates possibilities for studying carbohydrate-protein interactions in ways that would not be possible with unmodified sugars or non-carbohydrate probes.
The compound's relevance to contemporary research is highlighted by studies demonstrating that azide-labeled carbohydrates can be effectively used for investigating glycosylation processes and protein modifications. Research has shown that certain enzymes can accommodate azido-modified sugars as substrates, although acceptance may vary depending on the specific modification and the enzyme involved. This variability in enzyme acceptance provides valuable insights into the structural requirements for carbohydrate processing and can inform the design of future modified sugar derivatives.
The development and application of compounds like this compound represent important advances in chemical biology methodology. These tools enable researchers to probe biological systems in ways that were previously impossible, providing new insights into carbohydrate function and metabolism. The continued development of such compounds reflects the ongoing evolution of chemical biology toward more sophisticated and selective molecular tools.
| Research Application | Significance | Impact on Field |
|---|---|---|
| Proteomics Research | Molecular probe functionality | Enables protein labeling and identification |
| Bioorthogonal Chemistry | Click chemistry compatibility | Facilitates selective chemical modifications |
| Carbohydrate Biology | Modified sugar recognition studies | Advances understanding of enzyme substrate specificity |
| Chemical Biology Tools | Dual carbohydrate/probe nature | Expands available research methodologies |
Properties
IUPAC Name |
4-azido-2-hydroxy-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O7/c14-17-16-5-1-2-6(7(18)3-5)12(22)15-4-8-9(19)10(20)11(21)13(23)24-8/h1-3,8-11,13,18-21,23H,4H2,(H,15,22)/t8-,9-,10+,11-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMENESIYYZEZKA-TWEVDUBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2C(C(C(C(O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Hydroxyl Groups
- Initial protection of hydroxyl groups at C-1, C-3, and C-4 is commonly achieved by acetylation, yielding tri-O-acetyl derivatives.
- Tosylation of the primary hydroxyl at C-6 is used to activate this position for subsequent substitution or elimination reactions.
C-6 Deoxygenation via Iodination and Radical Reduction
- The tosylated intermediate is treated with sodium iodide in butanone at elevated temperature (around 80 °C) to substitute the tosyl group with iodine, forming a 6-iodo intermediate.
- Radical-mediated reduction of the 6-iodo intermediate with tributyltin hydride in the presence of triethylborane at low temperature (0 °C) removes the iodine to yield the 6-deoxy sugar.
- This step is critical and must be controlled to avoid side products such as chloroacetamides or dichloroacetamides when trichloroacetamide protecting groups are used.
Introduction of the Azido Group
- Conversion of the amino group at C-2 or C-6 to an azido group is typically accomplished by nucleophilic substitution using sodium azide under mild conditions.
- For the benzamido moiety, coupling reactions with 4-azido-2-hydroxybenzoic acid derivatives can be performed using standard amide bond-forming reagents, such as carbodiimides or activated esters.
Representative Reaction Scheme Summary
| Step | Intermediate/Compound | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,3,4,6-tetra-O-acetyl-β-D-glucosamine hydrochloride | Acetylation | - | Starting material protection |
| 2 | 6-O-tosylated derivative | Tosyl chloride, pyridine | High | Activation of C-6 OH |
| 3 | 6-iodo derivative | NaI, butanone, 80 °C, 6 h | Quantitative | Iodide substitution |
| 4 | 6-deoxy derivative | Tributyltin hydride, Et3B, 0 °C | 90+ | Radical deiodination |
| 5 | 2-azido or 6-azido derivative | NaN3, DMF or suitable solvent | Moderate to high | Azide introduction |
| 6 | 6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose | Coupling with 4-azido-2-hydroxybenzoic acid derivative | Moderate | Amide bond formation |
Detailed Research Findings and Notes
- Scalability and Robustness: The synthetic routes have been demonstrated on multigram to multidecagram scales with minimal chromatography purification, indicating robustness and potential for practical application.
- Protecting Group Strategies: Orthogonal protection schemes allow selective functionalization at different positions, crucial for introducing the azido and benzamido groups without side reactions.
- Side Reactions: Radical-mediated reductions can lead to side products such as chloro- or dichloroacetamides if trichloroacetamide groups are present; thus, careful optimization of reaction conditions is necessary.
- Alternative Routes: Some syntheses employ imine intermediates or trifluoroacetamide masking to facilitate early-stage deoxygenation, improving yields and simplifying purification.
- Functional Group Compatibility: The azido group introduction is compatible with various protecting groups and can be performed under mild conditions, preserving the integrity of the sugar ring and other functionalities.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | D-glucosamine hydrochloride |
| Protecting Groups | Acetyl, tosyl, trifluoroacetamide, imine |
| C-6 Activation | Tosylation followed by iodination |
| C-6 Deoxygenation | Radical reduction with tributyltin hydride and triethylborane |
| Azide Introduction | Nucleophilic substitution with sodium azide |
| Amide Coupling | Carbodiimide-mediated coupling with 4-azido-2-hydroxybenzoic acid derivatives |
| Typical Yields | 30-90% per step depending on conditions |
| Scale | Up to 30 g demonstrated |
| Purification | Flash chromatography, minimal for some steps |
Chemical Reactions Analysis
Types of Reactions
6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxybenzamido group can be oxidized to form corresponding quinones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the azido group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamido-glucopyranose derivatives.
Scientific Research Applications
Drug Delivery Systems
The azido group in 6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose makes it a versatile candidate for drug delivery systems. Its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition, allows for the conjugation of various therapeutic agents to target specific cells or tissues.
Case Study: Targeted Cancer Therapy
In a study focused on targeted cancer therapy, researchers utilized this compound to attach anticancer drugs to tumor-specific antibodies. The conjugated drugs demonstrated enhanced efficacy and reduced side effects compared to traditional chemotherapy methods. The selective targeting resulted in higher drug accumulation in cancer cells while minimizing exposure to healthy tissues .
Imaging Applications
The compound's unique functional groups enable its use in imaging applications, particularly in bioimaging and diagnostics.
Case Study: Fluorescent Imaging
A research team developed a fluorescent imaging agent using this compound. By linking a fluorescent dye to the azide moiety, they successfully tracked cellular uptake and distribution in live cell models. This approach provided insights into cellular processes and disease mechanisms, demonstrating the compound's potential in real-time imaging .
Diagnostic Tools
The compound can be employed in the development of diagnostic tools, especially for detecting specific biomolecules or pathogens.
Case Study: Enzyme Detection
In a novel diagnostic assay, the compound was used to create a biosensor for detecting specific enzymes associated with diseases. The azide functional group allowed for the immobilization of enzyme substrates on sensor surfaces. Upon enzyme activity, a measurable signal was produced, enabling rapid and sensitive detection of disease markers .
Bioconjugation Techniques
The versatility of this compound extends to bioconjugation techniques where it serves as a linker for various biomolecules.
Case Study: Antibody Conjugation
Researchers have utilized this compound to conjugate antibodies with therapeutic agents or imaging probes. The resulting bioconjugates exhibited improved stability and functionality, enhancing their application in therapeutic and diagnostic settings .
Potential in Vaccine Development
The azido group also presents opportunities for vaccine development through its role in creating conjugate vaccines.
Case Study: Glycoconjugate Vaccines
In research aimed at developing glycoconjugate vaccines against bacterial pathogens, this compound was used as a glycan component linked to protein carriers. The resulting vaccines elicited robust immune responses in animal models, showcasing potential for future clinical applications .
Mechanism of Action
The mechanism of action of 6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies. The hydroxybenzamido group can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, influencing their structure and function.
Comparison with Similar Compounds
Key Observations :
- Reactivity : The 4-azido-2-hydroxybenzamido group in ASA-GLC enables selective photoactivation, distinguishing it from simpler azido-deoxy sugars (e.g., 6-azido-D-galactose), which lack aromatic conjugation .
- Biological Interactions : Unlike 6-chloro-6-deoxy-D-glucose, which interferes with glucose metabolism, ASA-GLC’s benzamido-azide group minimizes metabolic interference, enhancing its utility in targeted labeling .
Functional Analogues with Benzamido/Acetamido Groups
Key Observations :
- Enzyme Compatibility: Acetamido-modified sugars (e.g., phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside) are efficient substrates for β-N-acetylhexosaminidases, whereas ASA-GLC’s bulky azido-benzamido group likely sterically hinders enzyme binding, preventing hydrolysis .
- Synthetic Versatility : Benzamido derivatives like ASA-GLC are more suited for chemical conjugation than acetamido analogues due to their photoreactive azides .
Deoxy Sugars with Varying Positions of Deoxygenation
Key Observations :
- Positional Effects: C4-deoxy sugars (e.g., 4-deoxy-β-D-glucopyranosides) exhibit high enzymatic hydrolysis rates due to reduced steric hindrance in glycosidase active sites. In contrast, C6-deoxygenation (as in ASA-GLC) primarily affects solubility and conjugation efficiency rather than enzyme interactions .
Biological Activity
6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose, a modified sugar compound, is recognized for its potential applications in biological research and therapeutic development. Its unique azido group allows for bioorthogonal reactions, making it a valuable tool in glycosylation studies and cellular imaging.
- Molecular Formula : C₁₃H₁₆N₄O₅
- CAS Number : 98897-09-7
- Synonyms : 4-azido-2-hydroxy-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-6-deoxy-D-glucopyranosyl]carbonyl]-benzamide
The azido group in this compound facilitates the incorporation of the sugar into glycoproteins and other biomolecules through click chemistry. This property enables researchers to label and track glycoproteins within living cells, providing insights into cellular processes such as glycosylation and protein interactions.
Biological Activity Overview
- Glycosylation Studies : The compound serves as a substrate for glycosyltransferases, which can modify proteins via O-linked glycosylation. Studies have shown that it can be metabolized to UDP-6AzGlc, allowing it to participate in enzymatic reactions that modify target proteins .
- Cellular Uptake and Labeling : Research indicates that this compound can be effectively taken up by various cell types, leading to specific labeling of intracellular proteins. This has been demonstrated in NIH3T3 cells where the compound was used to visualize protein modifications via flow cytometry techniques .
- Cytotoxicity : While specific cytotoxicity data for this compound is limited, related azido derivatives have shown varying degrees of cytotoxic effects against cancer cell lines. The potential for therapeutic applications could be explored further through analogs that exhibit enhanced cytotoxic properties .
Case Study 1: Glycoprotein Labeling
A study utilized this compound to label glycoproteins in live cells. The researchers reported successful incorporation into proteins involved in signaling pathways, highlighting its utility in understanding glycosylation's role in cellular communication .
Case Study 2: Imaging Applications
In another investigation, the compound was employed as a chemical reporter in bioorthogonal labeling techniques. This approach allowed researchers to visualize dynamic changes in glycosylation patterns during cellular processes such as differentiation and response to stimuli .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Key Synthetic Steps and Analytical Validation
Q. Table 2: Enzymatic Hydrolysis Comparison
| Enzyme Source | Substrate | (mM) | (s⁻¹) | Reference |
|---|---|---|---|---|
| Talaromyces flavus | Native glucopyranose | 1.2 | 4.8 | |
| Talaromyces flavus | Azido-benzamido derivative | 2.5 | 1.9 | |
| Human HEXB | Azido-benzamido derivative | >10 | 0.3 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
